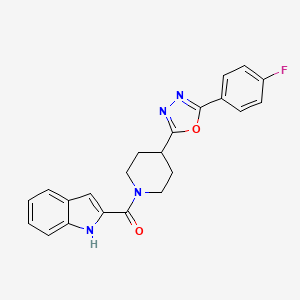

(4-(5-(4-氟苯基)-1,3,4-噁二唑-2-基)哌啶-1-基)(1H-吲哚-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives are bioactive aromatic compounds that have found use in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of indole and imidazole derivatives often involves the use of heterocyclic nuclei, which have high chemotherapeutic values . These compounds are often synthesized for screening different pharmacological activities .

Molecular Structure Analysis

Indole is also known as benzopyrrole and contains a benzenoid nucleus . It has 10 π-electrons, which makes it aromatic in nature . Imidazole, also known as 1, 3-diazole, contains two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This has created interest among researchers to synthesize a variety of indole derivatives .

Physical and Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

科学研究应用

合成与结构探索

复杂杂环化合物的合成通常涉及创建具有药物开发和材料科学潜在应用的新型生物活性分子。例如,已评估具有哌啶-1-基和吗啉甲酮结构的化合物的制备等生物活性杂环的合成和结构探索,以确定其抗增殖活性。这些化合物已使用各种光谱技术和 X 射线衍射研究来表征,以确定其分子结构和稳定性,这得益于分子间和分子内氢键(S. Benaka Prasad 等人,2018 年)。

生物学评估和抗菌活性

已合成一系列新衍生物并评估了它们的抗癌和抗菌活性。例如,(4-氟苯基)(1-(5-苯基-1,3,4-恶二唑-2-基)吲哚啉-3-基)甲酮衍生物已显示出对特定癌细胞系的有效细胞毒性,并表现出中等的抗菌和抗真菌活性(T. R. R. Naik 等人,2022 年)。

在晶体堆积中的作用

对包括 1,2,4-恶二唑衍生物在内的衍生物的晶体堆积中的非共价相互作用的研究突出了孤对-π 相互作用和卤素键合的重要性。这些研究有助于更好地理解分子构象和晶体结构的稳定性,这对于设计具有特定性质的材料至关重要(Kartikay Sharma 等人,2019 年)。

抗精神病和促认知活性

对特定衍生物的研究已在临床前模型中证明了显着的抗精神病样和促认知活性,表明在治疗精神疾病中具有潜在的治疗应用。例如,ADX47273 是一种新型的代谢型谷氨酸受体 5 选择性正变构调节剂,在对抗精神病药物治疗敏感的模型中显示出有希望的结果,突出了其作为开发抗精神病和促认知药物的新方法的潜力(F. Liu 等人,2008 年)。

作用机制

Target of action

The compound contains an indole nucleus , which is found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone might also interact with multiple targets.

Biochemical pathways

Given the wide range of biological activities associated with indole derivatives , it’s likely that (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone affects multiple pathways.

Result of action

The specific molecular and cellular effects of (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanoneBased on the biological activities of indole derivatives , it’s possible that this compound has a broad range of effects at the molecular and cellular level.

未来方向

Indole and imidazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . There is a great importance of heterocyclic ring-containing drugs, and there is a need for the development of a new drug that overcomes the antimicrobial resistance (AMR) problems .

属性

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-17-7-5-14(6-8-17)20-25-26-21(29-20)15-9-11-27(12-10-15)22(28)19-13-16-3-1-2-4-18(16)24-19/h1-8,13,15,24H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFKLZZUHXXPHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2721924.png)

![11-acetyl-5-[(4-chlorophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2721926.png)

![Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate](/img/structure/B2721930.png)

![Ethyl 5-cyano-6-[(2,4-dichlorophenyl)sulfanyl]-2-phenylnicotinate](/img/structure/B2721942.png)

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)

![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)